2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine 2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine
Brand Name: Vulcanchem
CAS No.: 903590-00-1
VCID: VC11794460
InChI: InChI=1S/C22H23ClN8/c1-15-11-16(2)28-22(27-15)30-9-7-29(8-10-30)20-18-12-26-31(21(18)25-14-24-20)13-17-5-3-4-6-19(17)23/h3-6,11-12,14H,7-10,13H2,1-2H3
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl)C
Molecular Formula: C22H23ClN8
Molecular Weight: 434.9 g/mol

2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine

CAS No.: 903590-00-1

Cat. No.: VC11794460

Molecular Formula: C22H23ClN8

Molecular Weight: 434.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine - 903590-00-1

CAS No. 903590-00-1
Molecular Formula C22H23ClN8
Molecular Weight 434.9 g/mol
IUPAC Name 1-[(2-chlorophenyl)methyl]-4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C22H23ClN8/c1-15-11-16(2)28-22(27-15)30-9-7-29(8-10-30)20-18-12-26-31(21(18)25-14-24-20)13-17-5-3-4-6-19(17)23/h3-6,11-12,14H,7-10,13H2,1-2H3
Standard InChI Key MJVGYGWSSFYOLE-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl)C
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl)C

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • A pyrazolo[3,4-d]pyrimidine core, a bicyclic scaffold known for its role in kinase inhibition.

  • A piperazine ring at the 4-position of the pyrazolo[3,4-d]pyrimidine, providing conformational flexibility and hydrogen-bonding capabilities.

  • A 4,6-dimethylpyrimidine group attached to the piperazine, contributing hydrophobic interactions and steric bulk.

The presence of a 2-chlorobenzyl substituent on the pyrazolo[3,4-d]pyrimidine core enhances electron-withdrawing effects, potentially influencing binding affinity to biological targets.

Table 1: Key Chemical Properties

PropertyValue
CAS No.903590-00-1
Molecular FormulaC₂₂H₂₃ClN₈
Molecular Weight434.9 g/mol
IUPAC Name2-(4-{1-[(2-Chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine likely follows a multi-step protocol common to pyrazolo[3,4-d]pyrimidine derivatives:

  • Core Formation: Cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with a chloropyrimidine derivative under basic conditions.

  • Piperazine Coupling: Nucleophilic substitution at the 4-position of the pyrazolo[3,4-d]pyrimidine using a piperazine derivative.

  • Dimethylpyrimidine Attachment: Mitsunobu or Ullmann coupling to introduce the 4,6-dimethylpyrimidine moiety.

Patents describing analogous compounds (e.g., WO2013080141A1 , US20100190771A1 ) highlight the use of palladium catalysts for cross-coupling reactions and microwave-assisted synthesis to enhance yields .

Stability and Reactivity

The compound’s stability is influenced by:

  • Hydrolysis Sensitivity: The pyrazolo[3,4-d]pyrimidine core may degrade under strongly acidic or basic conditions due to ring-opening reactions.

  • Oxidative Stability: The piperazine ring’s secondary amines are susceptible to oxidation, necessitating inert storage conditions.

Biological Activity and Mechanisms

Kinase Modulation

Pyrazolo[3,4-d]pyrimidines are established ATP-competitive kinase inhibitors. Molecular docking studies suggest that the 2-chlorobenzyl group in this compound may occupy hydrophobic pockets in kinase active sites, while the piperazine and dimethylpyrimidine groups mediate polar interactions. Comparative analysis with PD078749 (PubChem CID: 118325989 ) reveals shared binding motifs but divergent selectivity profiles due to substituent variations .

Table 2: Hypothesized Biological Targets

Target ClassPotential ApplicationSupporting Evidence
Protein KinasesOncology (e.g., EGFR inhibition)Structural homology to gefitinib
Penicillin-Binding ProteinsAntibacterial therapyAnalog activity in WO2013080141A1

Pharmacokinetic and Toxicological Considerations

ADME Profiles

  • Absorption: The compound’s logP (predicted ≈3.1) suggests moderate lipophilicity, favoring oral absorption but potentially limiting aqueous solubility.

  • Metabolism: Piperazine rings are often metabolized via cytochrome P450-mediated oxidation, necessitating co-administration with CYP inhibitors in preclinical studies .

Toxicity Risks

  • Hepatotoxicity: Chlorinated aryl groups may generate reactive metabolites, as observed in related compounds .

  • CNS Penetration: The dimethylpyrimidine group’s hydrophobicity raises concerns about blood-brain barrier crossing and off-target effects.

Research Gaps and Future Directions

  • Target Identification: High-throughput screening against kinase libraries is needed to elucidate precise molecular targets.

  • In Vivo Efficacy: Rodent models of bacterial infection and xenograft tumors could validate therapeutic potential .

  • Formulation Optimization: Nanocrystal or prodrug strategies may address solubility limitations.

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